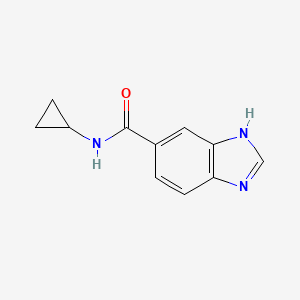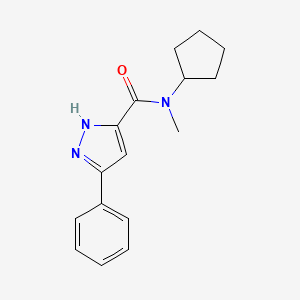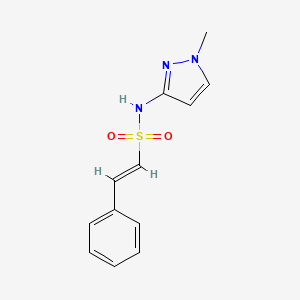
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of PHD inhibitors. PHD inhibitors are small molecules that inhibit the activity of prolyl hydroxylase domain-containing enzymes (PHDs). PHDs play a crucial role in regulating the stability of hypoxia-inducible factor (HIF), a transcription factor that controls the expression of genes involved in the response to low oxygen levels. By inhibiting PHDs, N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide can stabilize HIF and activate its downstream signaling pathways.
Wirkmechanismus
The mechanism of action of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide, which leads to the stabilization of HIF. Stabilized HIF then translocates to the nucleus and activates the transcription of genes involved in the response to low oxygen levels. These genes include erythropoietin, vascular endothelial growth factor, and glucose transporters, among others.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of erythropoietin, a hormone that stimulates the production of red blood cells. It has also been shown to increase the expression of vascular endothelial growth factor, a protein that promotes the growth of new blood vessels. In addition, it has been shown to increase glucose uptake and metabolism in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is its specificity for N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide. It has been shown to selectively inhibit PHD2, which is the most abundant isoform of PHD in most tissues. This specificity makes it a valuable tool compound for studying the role of HIF in various physiological and pathological processes. However, one of the limitations of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer, ischemic diseases, and neurodegenerative diseases. Another direction is to develop more potent and selective PHD inhibitors that can be used as therapeutic agents. Finally, there is a need to better understand the downstream signaling pathways of HIF and their role in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-bromo-1-iodobenzene with 2-pyridinecarboxylic acid, followed by the reaction with imidazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been used as a tool compound to study the role of HIF in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(14-3-1-2-8-17-14)18-12-4-6-13(7-5-12)19-10-9-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATWZBMLYIUFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)
![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

